N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide
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Overview
Description
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is a complex organic compound that features a triazine ring substituted with piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with piperidine under controlled conditions to form the di-piperidinyl derivative. This intermediate is then reacted with N-acetylhydrazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions occupied by the piperidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The triazine ring structure is known to interact with nucleophilic sites in proteins, potentially leading to modifications that alter their function.
Comparison with Similar Compounds
Similar Compounds
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLHYDRAZIDE: Similar structure but lacks the acetohydrazide group.
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-ETHYLACETOHYDRAZIDE: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-ACETYL-N’-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and acetohydrazide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H29N7O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide |
InChI |
InChI=1S/C18H29N7O2/c1-14(26)25(15(2)27)22(3)16-19-17(23-10-6-4-7-11-23)21-18(20-16)24-12-8-5-9-13-24/h4-13H2,1-3H3 |
InChI Key |
UMNPQLYSLPBUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C)N(C)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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